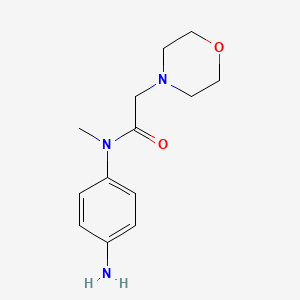![molecular formula C20H18FNO3 B8455742 5-[[(4-fluorophenyl)methylamino]methyl]-6-methoxynaphthalene-2-carboxylic acid](/img/structure/B8455742.png)
5-[[(4-fluorophenyl)methylamino]methyl]-6-methoxynaphthalene-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[[(4-fluorophenyl)methylamino]methyl]-6-methoxynaphthalene-2-carboxylic acid is a complex organic compound characterized by its unique structure, which includes a fluorobenzyl group, an amino group, and a methoxy-naphthoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[[(4-fluorophenyl)methylamino]methyl]-6-methoxynaphthalene-2-carboxylic acid typically involves multiple steps, starting with the preparation of the key intermediates. One common method involves the use of a Grignard reagent derived from 1-bromo-2-methoxynaphthalene, which undergoes a series of reactions to form the desired compound . The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and catalysts such as palladium or copper complexes to facilitate the coupling reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
5-[[(4-fluorophenyl)methylamino]methyl]-6-methoxynaphthalene-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity or stability.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
5-[[(4-fluorophenyl)methylamino]methyl]-6-methoxynaphthalene-2-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is used in biochemical assays to investigate enzyme interactions and cellular pathways.
Medicine: It has potential therapeutic applications, including as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-[[(4-fluorophenyl)methylamino]methyl]-6-methoxynaphthalene-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-1-naphthoic acid: A related compound with a similar naphthoic acid structure but lacking the fluorobenzyl and amino groups.
4-Fluorobenzoic acid: Shares the fluorobenzyl group but differs in the overall structure and functional groups.
Uniqueness
5-[[(4-fluorophenyl)methylamino]methyl]-6-methoxynaphthalene-2-carboxylic acid is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it valuable for targeted applications in research and industry.
Properties
Molecular Formula |
C20H18FNO3 |
|---|---|
Molecular Weight |
339.4 g/mol |
IUPAC Name |
5-[[(4-fluorophenyl)methylamino]methyl]-6-methoxynaphthalene-2-carboxylic acid |
InChI |
InChI=1S/C20H18FNO3/c1-25-19-9-5-14-10-15(20(23)24)4-8-17(14)18(19)12-22-11-13-2-6-16(21)7-3-13/h2-10,22H,11-12H2,1H3,(H,23,24) |
InChI Key |
UYVYIKXAUBPGKU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=C(C=C1)C=C(C=C2)C(=O)O)CNCC3=CC=C(C=C3)F |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details




Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(S)-1-(3,4-Dihydro-2H-benzo[1,4]oxazin-6-YL)-ethanamine](/img/structure/B8455661.png)

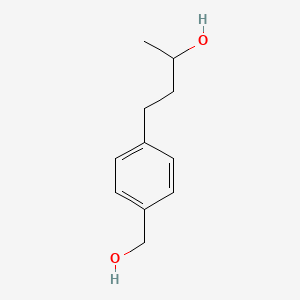
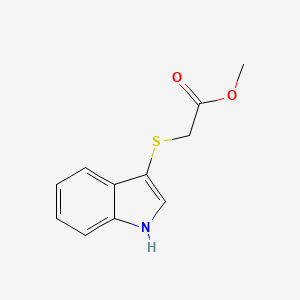

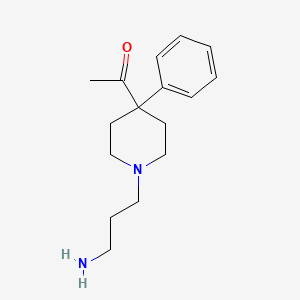


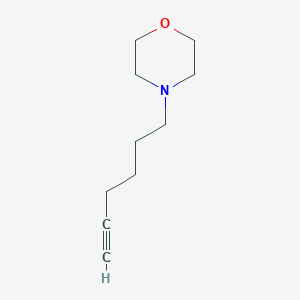
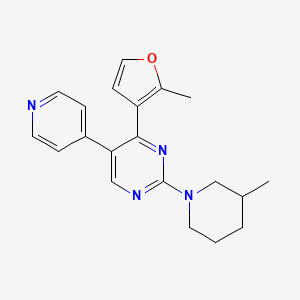

![1-{6-[(1E)-N-(2-tert-Butylphenyl)ethanimidoyl]pyridin-2-yl}ethan-1-one](/img/structure/B8455753.png)

